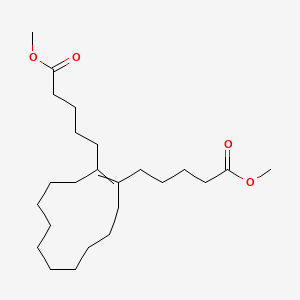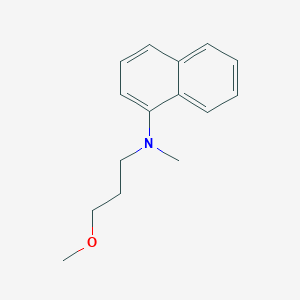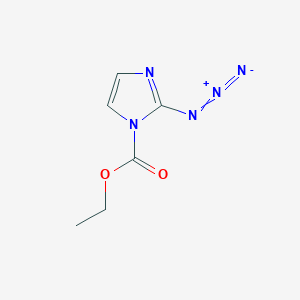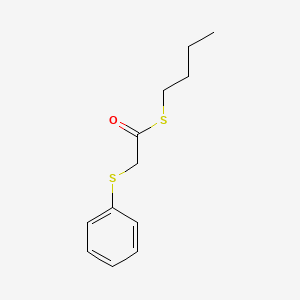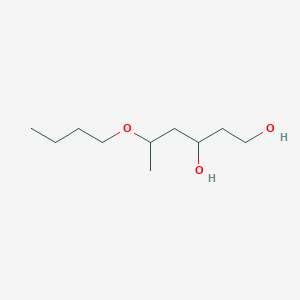silane CAS No. 62589-64-4](/img/structure/B14515770.png)
[(4-Iodophenoxy)methyl](trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodophenoxy)methylsilane is an organosilicon compound with the molecular formula C10H15IO4Si . This compound is characterized by the presence of an iodophenoxy group attached to a silicon atom through a methylene bridge, with three methoxy groups also bonded to the silicon. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Iodophenoxy)methylsilane can be synthesized through the reaction of 4-iodophenol with chloromethyltrimethoxysilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the iodophenoxy group .
Industrial Production Methods
In an industrial setting, the synthesis of (4-Iodophenoxy)methylsilane can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodophenoxy)methylsilane undergoes various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodophenoxy group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Various substituted phenoxy derivatives.
Oxidation and Reduction: Iodophenol derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
(4-Iodophenoxy)methylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of (4-Iodophenoxy)methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The iodophenoxy group can also interact with various molecular targets, depending on the specific application. For example, in drug delivery systems, the compound can facilitate the attachment of therapeutic agents to silicon-based carriers, enhancing their stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: A simpler analog with three methoxy groups attached to silicon, lacking the iodophenoxy group.
Methyltrimethoxysilane: Contains a methyl group instead of the iodophenoxy group, used in similar applications but with different reactivity.
Uniqueness
(4-Iodophenoxy)methylsilane is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and bonding characteristics.
Propiedades
Número CAS |
62589-64-4 |
|---|---|
Fórmula molecular |
C10H15IO4Si |
Peso molecular |
354.21 g/mol |
Nombre IUPAC |
(4-iodophenoxy)methyl-trimethoxysilane |
InChI |
InChI=1S/C10H15IO4Si/c1-12-16(13-2,14-3)8-15-10-6-4-9(11)5-7-10/h4-7H,8H2,1-3H3 |
Clave InChI |
YIJRJZHJNQBYJU-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](COC1=CC=C(C=C1)I)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
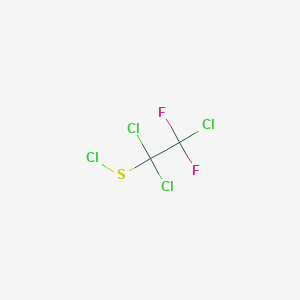

![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)


